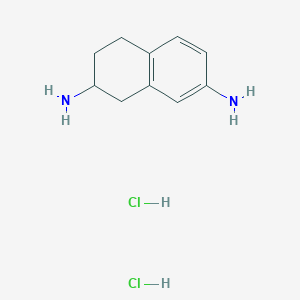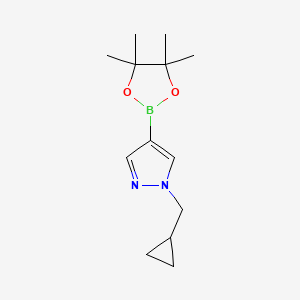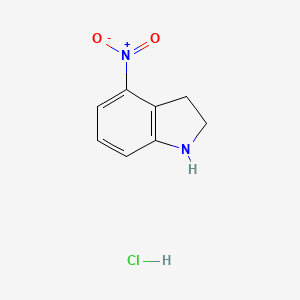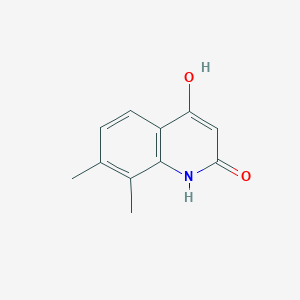
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
概要
説明
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-, also known as 4-Hydroxy-2-quinolone (4-HQN), is a heterocyclic organic compound with a molecular formula C11H9NO2. It is a derivative of quinoline and has been widely used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 4-HQN is complex and multifaceted. It has been shown to act as a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 4-HQN can suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, 4-HQN can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
生化学的および生理学的効果
4-HQN has been shown to exert various biochemical and physiological effects in vitro and in vivo. It can inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This property makes 4-HQN a potential therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4-HQN can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, which are important for the maintenance of cellular homeostasis.
実験室実験の利点と制限
4-HQN has several advantages as a pharmacological tool for laboratory experiments. It is relatively stable and easy to handle, and can be synthesized in large quantities with high purity. In addition, 4-HQN exhibits low toxicity and is well-tolerated by experimental animals. However, there are also some limitations to its use. For example, 4-HQN is poorly soluble in water and requires the use of organic solvents for in vitro experiments. In addition, the pharmacokinetics and pharmacodynamics of 4-HQN in vivo are not well-understood, which may limit its clinical application.
将来の方向性
There are several future directions for the research and development of 4-HQN. One potential direction is the investigation of its therapeutic potential in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility, bioavailability, and selectivity. In addition, the elucidation of its mechanism of action at the molecular level may provide insights into the development of novel therapeutic strategies. Finally, the development of new synthetic methods for 4-HQN may facilitate its commercial production and application in various fields.
科学的研究の応用
4-HQN has been extensively used in scientific research due to its potential as a versatile pharmacological tool. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects. In addition, 4-HQN has been shown to modulate various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. These properties make 4-HQN a promising candidate for drug development and therapeutic intervention.
特性
IUPAC Name |
4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8-9(13)5-10(14)12-11(8)7(6)2/h3-5H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYPCZDZPZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716436 | |
| Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- | |
CAS RN |
54675-03-5 | |
| Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




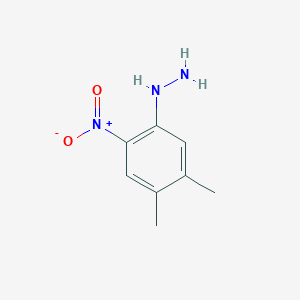
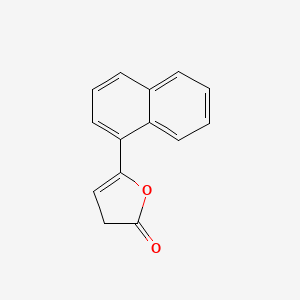
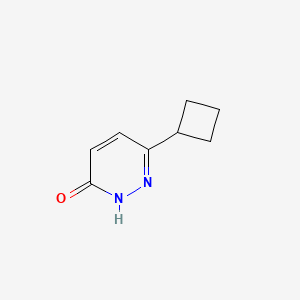
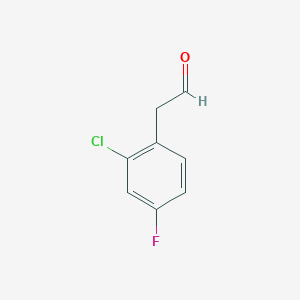
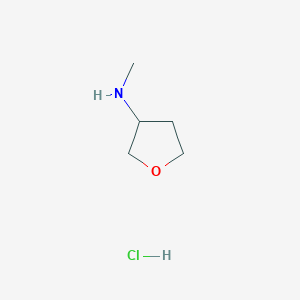
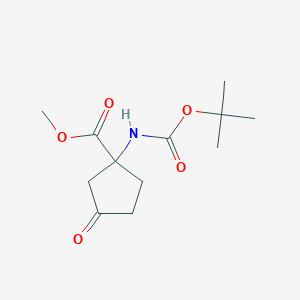
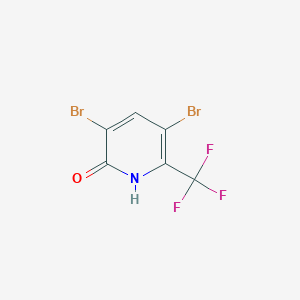
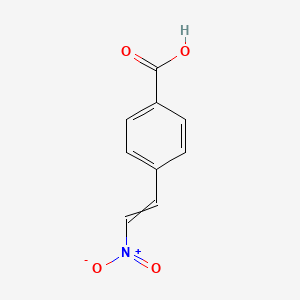
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
